ETHYL 2-(NAPHTHALENE-1-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(NAPHTHALENE-1-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a bicyclic organic compound featuring a tetrahydrobenzothiophene core (a thiophene ring fused to a partially saturated cyclohexene ring). Key substituents include:
- A naphthalene-1-amido group at position 2, introducing a bulky, lipophilic aromatic system with hydrogen-bonding capability via the amide linkage.
The tetrahydro modification reduces aromaticity in the benzothiophene core, enhancing molecular flexibility compared to fully aromatic analogues. This structural profile suggests applications in materials science or medicinal chemistry, where solubility, stability, and intermolecular interactions are critical.
Properties
IUPAC Name |
ethyl 2-(naphthalene-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-2-26-22(25)19-17-11-5-6-13-18(17)27-21(19)23-20(24)16-12-7-9-14-8-3-4-10-15(14)16/h3-4,7-10,12H,2,5-6,11,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEYBSXUFWAXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(naphthalene-1-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene-1-amido intermediate: This step involves the reaction of naphthalene-1-amine with an appropriate acylating agent to form the naphthalene-1-amido intermediate.
Cyclization to form the tetrahydrobenzothiophene ring: The intermediate is then subjected to cyclization reactions under specific conditions to form the tetrahydrobenzothiophene ring.
Esterification: The final step involves esterification to introduce the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(naphthalene-1-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of ethyl 2-(naphthalene-1-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. For instance, compounds derived from similar structures have demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 50 mg/mL against E. coli .
Antiproliferative Effects
The compound has also shown promise in antiproliferative studies. Research indicates that related benzothiophene derivatives exhibit activity against cancer cell lines, suggesting that this compound may possess similar properties. The mechanisms of action are thought to involve interference with cellular signaling pathways critical for cancer cell survival .
Drug Development Potential
Given its structural characteristics, this compound could serve as a lead compound for further modifications aimed at enhancing its pharmacological profile. The presence of the naphthalene moiety may contribute to improved bioavailability and binding affinity to biological targets.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various analogs of this compound evaluated their antibacterial activities. The results indicated that specific structural modifications enhanced their efficacy against resistant bacterial strains .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Active |
| Compound B | 75 | Moderate |
| Compound C | 100 | Weak |
Case Study 2: Antiproliferative Properties
Another investigation assessed the antiproliferative effects of related benzothiophene derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell growth with some compounds exhibiting IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 5 | MCF-7 |
| Compound E | 10 | HeLa |
| Compound F | 15 | A549 |
Mechanism of Action
The mechanism by which ethyl 2-(naphthalene-1-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Structure and Aromaticity
Key Insight: The target compound’s tetrahydrobenzothiophene core balances rigidity and flexibility, unlike fully aromatic naphthalene derivatives or partially saturated isoquinolines.
Substituent Effects on Solubility and Reactivity
Key Insight: Methoxy groups in isoquinoline derivatives (e.g., compound 6d) improve solubility compared to the target compound’s naphthyl group. The amide linkage in the target compound may mitigate insolubility via hydrogen bonding.
Hydrogen Bonding and Intermolecular Interactions
| Compound Name | Hydrogen Bonding Capability |
|---|---|
| Target Compound | High (amide NH and carbonyl groups) |
| Methylsulfonyl-dihydroisoquinoline (6e) | Low (sulfonyl group lacks H-bond donors) |
| 2-Ethylnaphthalene | None |
Structural and Functional Implications
Electronic Effects
- Benzothiophene vs. Isoquinoline: The sulfur atom in benzothiophene introduces electron-withdrawing effects, altering electronic distribution compared to nitrogen-containing isoquinolines. This may affect redox properties or binding affinities in biological systems.
- Naphthalene-1-amido vs.
Biological Activity
Ethyl 2-(naphthalene-1-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 308292-40-2) is a compound that has garnered attention for its potential biological activities. Its structure incorporates a naphthalene moiety and a benzothiophene core, suggesting possible interactions with biological systems that could lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that may contribute to its biological activity. The presence of the naphthalene ring is significant as it can influence the compound's interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Activity : Compounds containing similar structures have shown promising results in inhibiting cancer cell growth. For instance, derivatives of benzothiophene have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Histone Deacetylase Inhibition : Some studies suggest that derivatives can act as histone deacetylase inhibitors, which are important in cancer therapy due to their role in regulating gene expression associated with tumor suppression.
Anticancer Studies
A series of studies have evaluated the anticancer potential of benzothiophene derivatives. For example:
- In vitro Testing : A derivative showed an IC50 value of 0.126 μM against HeLa cells, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell cycle progression, particularly in malignant cells.
Histone Deacetylase (HDAC) Inhibition
Research has highlighted the ability of certain benzothiophene derivatives to inhibit HDAC activity:
- Selectivity : Some compounds have shown selective inhibition of HDACs involved in cancer progression, making them candidates for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its SAR:
- Naphthalene Substitution : The presence of the naphthalene ring enhances hydrophobic interactions with target proteins.
- Functional Group Influence : Variations in the substituents on the benzothiophene core can significantly alter potency and selectivity against specific cancer types.
Data Summary Table
| Activity Type | Compound Tested | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | Ethyl 2-(naphthalene-1-amido)... | 0.126 | |
| HDAC Inhibition | Benzothiophene Derivative | Varies |
Case Studies
-
Case Study on Anticancer Activity :
- A study involving this compound demonstrated significant growth inhibition in various cancer cell lines. The compound's mechanism was attributed to the disruption of cell cycle dynamics and induction of apoptosis.
-
Case Study on HDAC Inhibition :
- Another investigation focused on the compound's role as an HDAC inhibitor. The results indicated that specific structural modifications could enhance its inhibitory effects on HDACs associated with tumor growth.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-(naphthalene-1-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and what challenges arise during purification?
- Methodological Answer : The compound is synthesized via multi-step protocols, including coupling reactions between naphthalene-1-carboxylic acid derivatives and tetrahydrobenzothiophene precursors. Key steps involve amide bond formation using coupling reagents like EDCI/HOBt and esterification under acidic conditions. Challenges include low yields due to steric hindrance from the naphthyl group and purification difficulties caused by byproducts. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolation, followed by recrystallization from ethanol or methanol .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- 1H/13C NMR : Identify protons on the tetrahydrobenzothiophene ring (δ 1.5–2.8 ppm for CH2 groups) and the naphthyl aromatic region (δ 7.2–8.5 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns (e.g., loss of ethyl ester group).
Cross-referencing with analogous compounds in spectral libraries (e.g., SDBS) is critical for accuracy .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields for this compound, particularly in overcoming steric hindrance during amidation?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP or uranium-based reagents, to enhance coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of bulky intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amidation.
- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., solvent, catalyst ratio, reaction time) .
Q. How can researchers address conflicting data in biological activity assays (e.g., antioxidant vs. pro-oxidant effects) for this compound?
- Methodological Answer : Contradictions may arise from assay conditions or impurities. Mitigation steps include:
- Purity Validation : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to exclude degradation products.
- Assay Standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) and replicate under varying pH/temperature conditions.
- Mechanistic Studies : Employ electron paramagnetic resonance (EPR) to detect radical scavenging activity or ROS generation directly .
Q. What computational methods are suitable for predicting the reactivity of the tetrahydrobenzothiophene core in substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms).
- Docking Studies : Model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) to guide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
